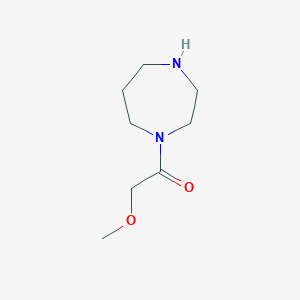

1-(Methoxyacetyl)-1,4-diazepane

Description

Significance of Seven-Membered Heterocycles in Organic Chemistry

Seven-membered heterocycles are a class of cyclic compounds that contain a seven-atom ring, with at least one of those atoms being a heteroatom like nitrogen, oxygen, or sulfur. numberanalytics.com These structures have garnered considerable attention in recent years due to their diverse applications in pharmaceuticals, materials science, and catalysis. numberanalytics.com Their unique properties, stemming from the ring size and the presence of heteroatoms, give them distinct electronic and steric characteristics. numberanalytics.com

The inherent flexibility and strain of a seven-membered ring can present synthetic challenges. numberanalytics.com However, advancements in synthetic methodologies, including the use of novel catalysts like palladium and rhodium, have expanded the ability of chemists to construct these complex molecules with high precision. numberanalytics.com

Seven-membered heterocycles are found in many biologically active compounds. numberanalytics.com For example, the mitomycin family of antitumor antibiotics contains an aziridine (B145994) ring, a three-membered nitrogen heterocycle, but the broader class of seven-membered rings includes compounds with demonstrated anti-cancer and fluorescent properties. numberanalytics.combritannica.com Beyond medicine, these heterocycles are used to develop advanced materials such as conducting polymers for electronic devices and optoelectronic materials for displays and lighting. numberanalytics.com

Table 1: Classification of Heterocycles by Ring Size

| Ring Size | General Characteristics | Examples |

|---|---|---|

| 3- and 4-Membered | Geometrically strained, readily opened, and readily formed. Often act as reactive intermediates. britannica.com | Aziridine, Oxirane (Ethylene oxide) britannica.com |

| 5- and 6-Membered | Very stable, readily formed, and can exhibit aromatic character. britannica.com | Pyridine, Thiophene, Pyrrole, Furan wikipedia.org |

| 7-Membered and Larger | Stable but less readily formed and, consequently, less investigated than smaller rings. britannica.com | Azepines, Diazepines, Oxepines numberanalytics.com |

The 1,4-Diazepane Scaffold as a Research Focus

Within the family of seven-membered heterocycles, the 1,4-diazepane scaffold has been identified as a "privileged structure" in medicinal chemistry. jocpr.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com The 1,4-diazepane ring system has shown considerable utility in drug design, with its derivatives exhibiting a wide range of biological activities. jocpr.com

The clinical importance of related structures, such as the 1,4-benzodiazepines, has spurred significant research into diazepine (B8756704) derivatives. jocpr.com The 1,4-benzodiazepine (B1214927) (BDZ) scaffold is of particular interest due to a favorable combination of physicochemical properties, including a semi-rigid diazepine ring that allows for specific spatial arrangements of substituents, a low number of rotatable bonds, and intermediate lipophilicity. nih.gov Researchers have developed various synthetic routes, including one-pot multicomponent reactions, to accelerate access to diverse benzodiazepine (B76468) scaffolds. nih.gov

The versatility of the 1,4-diazepane moiety is further highlighted by its use in creating novel factor Xa inhibitors for potential anticoagulant and antithrombotic therapies. nih.gov In this context, the diazepane structure was specifically designed to interact with a key binding domain of the target enzyme. nih.gov Furthermore, the 1,4-diazepane scaffold serves as a basis for bifunctional chelating agents used in molecular imaging, demonstrating its applicability in diagnostics. google.com

Positioning of 1-(Methoxyacetyl)-1,4-diazepane within 1,4-Diazepane Chemistry

This compound is a specific derivative of the parent 1,4-diazepane ring. Its structure is characterized by the attachment of a methoxyacetyl group to one of the nitrogen atoms of the diazepane ring. This acylation reaction is a common strategy in medicinal chemistry to modify the properties of a parent scaffold.

While specific research findings on this compound are not extensively detailed in the surveyed literature, its chemical structure places it within the broad class of N-substituted diazepanes. The synthesis of such compounds generally involves the reaction of the parent 1,4-diazepane with an appropriate acylating agent, in this case, methoxyacetyl chloride or a related activated derivative. The development of efficient synthetic protocols for such derivatives is an ongoing area of interest in organic chemistry. nih.gov The study of such derivatives contributes to the broader understanding of structure-activity relationships within the 1,4-diazepane class of compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diazepane |

| Acridine |

| Adipic acid |

| Alprazolam |

| Azepines |

| Aziridine |

| Benzene |

| Benzofuran |

| Benzothiophene |

| Bromazepam |

| Bz-423 |

| Carbazole |

| Chlordiazepoxide |

| Clonazepam |

| Clozapine |

| Diazepam |

| Dibenzofuran |

| Dibenzothiophene |

| Ethylene (B1197577) |

| Furan |

| Hexamethylenediamine |

| Indole |

| Lormetazepam |

| Lorazepam |

| Maleic anhydride |

| Mechlorethamine |

| Midazolam |

| Mitomycin |

| Naphthalene |

| Nitrazepam |

| Oxepines |

| Oxirane |

| Phthalic anhydride |

| Piperidine |

| Pyridine |

| Pyrrole |

| Quinoline |

| Tetrahydrofuran |

| Thiepines |

| Thiirane |

| Thiophene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-7-8(11)10-5-2-3-9-4-6-10/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNVBDAUGUSKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Methoxyacetyl 1,4 Diazepane Chemical Reactions

Mechanistic Aspects of 1,4-Diazepane Ring Formation

The synthesis of the 1,4-diazepane ring can be achieved through various synthetic strategies. Understanding the underlying reaction mechanisms is crucial for the development of efficient and stereoselective synthetic routes.

N-propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes. rsc.org Their utility stems from the reactive alkyne functionality which can participate in a variety of cyclization reactions. One of the prominent methods for constructing the 1,4-diazepane core from N-propargylamines is through the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction involves the in situ formation of an azide (B81097) and its subsequent cycloaddition to the propargyl group.

The general mechanism for the formation of a triazole-fused diazepane system is depicted below:

Azide Formation: An appropriate starting material is converted to an azide, for example, through nucleophilic substitution with sodium azide.

1,3-Dipolar Cycloaddition: The azide undergoes a [3+2] cycloaddition reaction with the alkyne of the N-propargylamine. This step is often catalyzed by a copper(I) species, in what is known as the "click" reaction, or can proceed thermally.

Ring Formation: The resulting triazole-containing intermediate can then be further manipulated or can be part of a larger structure that already contains the diazepine (B8756704) ring, which was formed in a preceding or subsequent step.

The use of N-propargylamines offers a high degree of atom economy and often leads to the desired products in shorter synthetic sequences. rsc.org

The intramolecular aza-Michael reaction is a powerful tool for the synthesis of cyclic amines, including 1,4-diazepanes. morressier.comrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The process can be catalyzed by acids, bases, or organocatalysts. rsc.org

A general representation of the intramolecular aza-Michael reaction for the formation of a 1,4-diazepanone ring is as follows:

Activation: In the case of organocatalysis, the α,β-unsaturated aldehyde or ketone is activated by the catalyst, often a secondary amine, to form an iminium ion. This activation lowers the LUMO of the Michael acceptor, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The tethered amine nucleophile attacks the β-position of the activated double bond, leading to the formation of a new carbon-nitrogen bond and the closure of the seven-membered ring.

Catalyst Regeneration: The catalyst is regenerated, and the final 1,4-diazepanone product is released.

The efficiency and stereoselectivity of the intramolecular aza-Michael reaction are highly dependent on the nature of the substrate, the catalyst, and the reaction conditions. For instance, the use of chiral organocatalysts can lead to the formation of enantioenriched 1,4-diazepane derivatives. rsc.org

| Catalyst Type | Role in Intramolecular Aza-Michael Reaction | Key Intermediates |

| Secondary Amines | Covalent catalysis through iminium ion formation | Iminium ion, Enamine |

| Brønsted Acids | Activation of the carbonyl group | Protonated carbonyl |

| Brønsted Bases | Deprotonation of the amine nucleophile | Amide anion |

Rearrangement reactions can also play a crucial role in the synthesis of the 1,4-diazepane scaffold. These reactions can involve ring expansion, ring contraction, or skeletal reorganization to afford the desired seven-membered ring system.

One such example is the synthesis of 1,4-diazepines from highly substituted starting materials, which can proceed through a rearrangement of an initially formed five-membered ring. Another relevant rearrangement is the base-induced rearrangement of 1,4-diazabicyclo[4.1.0]hept-4-ene systems, which can lead to the formation of substituted 1,4-diazepines. acs.org The mechanism of these rearrangements is often complex and can be influenced by factors such as the base strength, solvent, and temperature.

Furthermore, ring-opening of fused azetidine (B1206935) systems can also be a viable pathway to functionalized 1,4-benzodiazepine (B1214927) derivatives, which share a common diazepine core. nih.gov

Mechanistic Studies of Functional Group Transformations on 1-(Methoxyacetyl)-1,4-Diazepane

Once the 1,4-diazepane ring is formed and acylated with a methoxyacetyl group, the resulting compound, this compound, can undergo various functional group transformations.

The introduction of the methoxyacetyl group onto the 1,4-diazepane ring is an acylation reaction. This typically proceeds via the nucleophilic attack of one of the nitrogen atoms of the diazepane ring on the electrophilic carbonyl carbon of methoxyacetyl chloride or a related activated carboxylic acid derivative. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The deacylation of this compound, or the cleavage of the amide bond, can be achieved under acidic or basic conditions. The mechanism of this hydrolysis reaction is analogous to that of other amides.

Acid-Catalyzed Deacylation:

Protonation: The carbonyl oxygen of the amide is protonated by an acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

Leaving Group Departure: The C-N bond cleaves, and the amine (1,4-diazepane) is released as its conjugate acid.

Base-Catalyzed Deacylation:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.

Leaving Group Departure: The C-N bond cleaves, expelling the amide anion.

Protonation: The amide anion is protonated by the solvent to give the free amine (1,4-diazepane).

A theoretical study on the acylation and deacylation mechanisms of avibactam, a diazabicyclooctane, revealed that both processes proceed through the formation of a tetrahedral intermediate, which is the rate-limiting step. nih.gov

| Process | Key Mechanistic Steps | Rate-Limiting Step |

| Acylation | Nucleophilic attack of amine on acylating agent | Formation of tetrahedral intermediate |

| Acidic Deacylation | Protonation, nucleophilic attack by water, proton transfer, leaving group departure | Nucleophilic attack by water |

| Basic Deacylation | Nucleophilic attack by hydroxide, leaving group departure, protonation | Nucleophilic attack by hydroxide |

Further functionalization of the this compound molecule can be achieved by introducing or modifying substituents on the second nitrogen atom of the diazepine ring or on the carbon backbone.

The remaining secondary amine in the this compound is nucleophilic and can react with a variety of electrophiles. For example, it can undergo:

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group.

Acylation: Reaction with acyl chlorides or anhydrides to introduce another acyl group, forming a di-acylated product.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce a substituted alkyl group. A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines elucidated the mechanism of reductive amination on the diazepane ring. nih.gov

The introduction of substituents can significantly alter the chemical and biological properties of the parent compound. The choice of reaction conditions and reagents allows for the synthesis of a diverse library of this compound derivatives for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxyacetyl 1,4 Diazepane

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Despite searching scholarly databases and chemical repositories, no publicly available ¹H NMR, ¹³C NMR, or FTIR spectra for 1-(Methoxyacetyl)-1,4-diazepane could be located. While information exists for related structures, such as other diazepine (B8756704) derivatives, extrapolating this data would not provide a scientifically accurate representation of the target molecule. The creation of detailed data tables and an analysis of research findings are therefore not possible at this time.

Further research or the publication of experimental data by chemical researchers is required to enable a complete spectroscopic and structural elucidation of this compound.

Analysis of Vibrational Modes and Molecular Conformations

The vibrational spectrum of this compound, as determined by Fourier-transform infrared (FTIR) spectroscopy, reveals key insights into its molecular structure and the conformations of its constituent functional groups. The seven-membered 1,4-diazepane ring can exist in several conformations, with the chair and twist-boat forms being the most energetically favorable. nih.govnih.gov The specific conformation adopted can be influenced by the nature of the substituents on the nitrogen atoms. nih.gov

The vibrational modes of the methoxyacetyl group are particularly informative. A strong absorption band, characteristic of the amide C=O stretching vibration, is expected in the region of 1650 cm⁻¹. The C-N stretching vibration of the amide is typically observed around 1400-1450 cm⁻¹. The methoxy (B1213986) group gives rise to characteristic C-O stretching vibrations, usually found in the 1150-1085 cm⁻¹ range.

The diazepane ring itself contributes to a complex series of C-H stretching, bending, and rocking vibrations, as well as C-C and C-N stretching modes throughout the fingerprint region of the spectrum. The N-H stretching vibration of the secondary amine within the diazepane ring, if present in a non-acylated form, would appear as a moderate absorption in the 3300-3500 cm⁻¹ region. However, in the case of this compound, this band is absent due to the acylation of one of the nitrogen atoms.

Table 1: Predicted Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide | C=O Stretch | 1650 - 1630 |

| Amide | C-N Stretch | 1450 - 1400 |

| Ether | C-O Stretch | 1150 - 1085 |

| Alkane | C-H Stretch | 2950 - 2850 |

| Alkane | C-H Bend | 1470 - 1450 |

This table is based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion ([M]+•), followed by a series of fragmentation events.

The fragmentation of this compound is expected to be directed by the functional groups present, namely the amide and the diazepane ring. Alpha-cleavage adjacent to the nitrogen atoms of the diazepane ring is a probable fragmentation pathway. libretexts.org Cleavage of the C-C bond adjacent to the carbonyl group of the amide is also a common fragmentation route. libretexts.org

One anticipated fragmentation is the loss of the methoxyacetyl group to generate a fragment corresponding to the protonated diazepane ring. Another key fragmentation would be the cleavage of the diazepane ring itself, leading to various smaller charged fragments. The McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with an available γ-hydrogen, is also a possibility, although it may be less favored depending on the conformational constraints of the seven-membered ring. youtube.com

The high-resolution mass spectrum would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of the compound.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [M]+• | Molecular Ion | 172 |

| [M - CH3O]+ | Loss of a methoxy radical | 141 |

| [M - COCH2OCH3]+ | Loss of the methoxyacetyl group | 85 |

| [CH2=N(CH2)2NH2]+ | Cleavage of the diazepane ring | 72 |

| [CH3OCH2CO]+ | Methoxyacetyl cation | 73 |

The predicted m/z values are based on the nominal mass of the most abundant isotopes.

Computational Chemistry and Molecular Modeling of 1 Methoxyacetyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of 1-(Methoxyacetyl)-1,4-diazepane, stemming from its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's energy, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govespublisher.comyoutube.comyoutube.com It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave function-based methods, making it suitable for studying medium to large-sized molecules like this compound.

DFT calculations can elucidate key aspects of the molecule's electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. nih.govespublisher.com For a molecule containing nitrogen and oxygen atoms, as well as flexible aliphatic chains, functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP are often employed, paired with a basis set like 6-31G(d) or larger for more accurate results. nih.gov These calculations can reveal the effects of the methoxyacetyl substituent on the electronic properties of the 1,4-diazepane ring.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -552.789 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.36 |

| Dipole Moment (Debye) | 3.45 |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. acs.orgaps.orgaps.org These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to obtain benchmark energetic and structural data. acs.org

These high-accuracy calculations are particularly valuable for determining thermochemical properties like the enthalpy of formation and for validating the results obtained from more approximate methods like DFT. acs.org While a full geometry optimization of this compound at a high ab initio level might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a good balance between accuracy and computational cost. These methods are also crucial for accurately describing non-covalent interactions that may influence the molecule's conformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can be directly compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard tool in structural elucidation. nih.govcomporgchem.comnih.govnyu.eduyoutube.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the isotropic shielding constants of the nuclei. nih.govnih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is highly dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). comporgchem.com For this compound, these calculations can help assign the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170.5 |

| CH₂ (acetyl) | 71.8 |

| OCH₃ | 59.2 |

| CH₂ (diazepane, adjacent to N-acetyl) | 48.3 |

| CH₂ (diazepane, adjacent to NH) | 46.1 |

| CH₂ (diazepane, central) | 28.5 |

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can also be predicted computationally. digitellinc.comacs.orgdiva-portal.orgacs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic vibrational analysis can be performed. This yields the frequencies and intensities of the vibrational modes. For this compound, this is particularly useful for identifying the characteristic stretching frequencies of the amide C=O group, the C-N bonds, and the C-O ether linkage. acs.org It is common practice to scale the calculated frequencies by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations.

Conformational Analysis and Energy Minima Determination

The flexibility of the seven-membered diazepane ring and the rotatable bonds in the methoxyacetyl group mean that this compound can exist in multiple conformations. nih.gov Conformational analysis is therefore crucial to identify the most stable, low-energy structures. nih.gov

This process typically involves a systematic or stochastic search of the conformational space to locate different energy minima. The geometries of these conformers are then optimized, and their relative energies are calculated using a reliable quantum mechanical method like DFT. The results of such an analysis can reveal the preferred three-dimensional arrangement of the molecule, which is essential for understanding its interactions with other molecules. For the 1,4-diazepane ring, various conformations such as chair, boat, and twist-boat are possible, and their relative stabilities will be influenced by the N-substituent. nih.gov

| Conformer | Diazepane Ring Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Chair | 0.00 |

| 2 | Twist-Chair | 1.25 |

| 3 | Boat | 3.50 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.orgarxiv.orgnih.govarxiv.orgaps.org

Conformational Landscape Exploration of this compound

MD simulations can provide a detailed picture of the conformational landscape of this compound by simulating its motion over time. aps.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, with the forces between atoms being described by a force field.

By running simulations for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and to map out the free energy landscape of the molecule. This can reveal the most populated conformations in a given environment (e.g., in a solvent) and the energy barriers between them. For this compound, MD simulations can illustrate the flexibility of the diazepane ring and the dynamics of the methoxyacetyl side chain, providing a more complete understanding of its behavior than static calculations alone.

Dynamic Behavior and Stability Analysis

To understand the flexibility and stability of this compound, Molecular Dynamics (MD) simulations are an invaluable tool. rsc.orgnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's dynamic nature. rsc.org

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. The analysis of the resulting trajectory would reveal several key dynamic features:

Conformational Flexibility: The seven-membered diazepane ring is inherently flexible and can adopt multiple conformations, such as boat, chair, and twist-boat forms. MD simulations can map the transitions between these conformations and identify the most stable or populated states under physiological conditions.

Side Chain Orientation: The simulation would also show the rotational freedom of the methoxyacetyl group relative to the diazepane ring. This includes the rotation around the amide bond and the methoxy (B1213986) group, which can influence how the molecule interacts with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govresearchgate.net This method is instrumental in screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. nih.gov

In a typical molecular docking workflow, a 3D structure of the target protein is required, which is often obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling. mdpi.com The this compound molecule would then be placed into the defined binding site of the target protein, and a scoring function would be used to evaluate and rank the different possible binding poses.

The docking results predict the most favorable orientation of the ligand within the binding pocket. This preferred "pose" is the one with the lowest binding energy, suggesting the most stable complex. The output would illustrate how the ligand fits within the pocket, highlighting which parts of the molecule are buried and which are exposed to the solvent. For example, docking studies on similar heterocyclic compounds have been used to identify key interactions with receptors like the GABA-A receptor. mdpi.comresearchgate.netmdpi.com

| Property | Illustrative Predicted Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Predicted Inhibition Constant (Ki) | 500 nM |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | TYR 160, PHE 77, SER 205 |

This table presents hypothetical docking results for this compound against a generic protein target to illustrate the type of data generated.

Post-docking analysis provides a detailed map of the non-covalent interactions between the ligand and the protein, which are critical for binding affinity and specificity. For this compound, these interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen of the methoxyacetyl group is a prime hydrogen bond acceptor. It could form hydrogen bonds with donor residues in the protein's active site, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of asparagine or glutamine. The nitrogen atoms in the diazepane ring could also act as hydrogen bond acceptors.

Hydrophobic Interactions: The methylene (B1212753) groups of the diazepane ring create hydrophobic patches on the molecule's surface, which would favorably interact with nonpolar residues in the protein, driving the binding process through the hydrophobic effect.

| Interaction Type | Potential Ligand Group Involved | Potential Protein Residue Partner |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Tyrosine, Asparagine |

| Hydrogen Bond (Acceptor) | Diazepane Nitrogens | Threonine, Glutamine |

| Van der Waals Contacts | Diazepane Ring (CH2) | Leucine, Valine, Alanine |

| Van der Waals Contacts | Methoxy Group (CH3) | Isoleucine, Phenylalanine |

This table illustrates the potential ligand-protein interactions for this compound based on its chemical structure.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgnih.gov For this compound, computational SAR would involve creating a virtual library of analogs and predicting their activity to guide the synthesis of more potent or selective compounds.

This process often involves techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), where the 3D properties of the molecules are correlated with their activity. By systematically modifying parts of the this compound structure, one could investigate:

The role of the methoxy group: Replacing the methoxy group with other substituents (e.g., ethoxy, hydrogen, or a halogen) would reveal its importance for binding.

The influence of the acetyl linker: Changing the length or rigidity of the linker could affect the optimal positioning of the pharmacophoric groups.

The contribution of the diazepane ring: Substituting the diazepane with other cyclic amines (e.g., piperazine (B1678402) or homopiperazine) or adding substituents to the ring could modulate the compound's properties.

| Modification to this compound | Predicted Effect on Activity (Illustrative) | Rationale |

| Replace Methoxy with Ethoxy | Slight Decrease | Increased steric bulk may lead to a clash in the binding pocket. |

| Replace Methoxyacetyl with Acetyl | Significant Decrease | Loss of a potential hydrogen bond acceptor or key van der Waals contact. |

| Add a Methyl Group to the Diazepane Ring | Variable | Effect depends on the position and its fit within the binding site. |

This table provides a hypothetical SAR analysis for this compound, illustrating how computational predictions can guide chemical modifications.

In Silico Predictions of Molecular Properties Relevant to Chemical Reactivity

In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can predict various molecular properties that are relevant to the chemical reactivity of this compound. nih.govnih.gov These properties provide a deeper understanding of the molecule's electronic structure and potential for chemical transformation.

Key predicted properties include:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, the map would likely show negative potential (red) around the carbonyl and ether oxygens, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amide proton, a site for nucleophilic interaction.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites. For instance, the carbonyl carbon would carry a partial positive charge, making it a potential site for nucleophilic attack.

| Molecular Property | Illustrative Predicted Value/Observation | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating capability. |

| LUMO Energy | 1.2 eV | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| ESP Minimum (on Carbonyl O) | -0.05 a.u. | The carbonyl oxygen is a primary site for electrophilic interaction. |

| Partial Charge on Carbonyl C | +0.45 e | The carbonyl carbon is a potential site for nucleophilic attack. |

This table presents illustrative in silico predictions of molecular properties for this compound, highlighting their relevance to chemical reactivity.

Molecular Interactions and in Vitro Ligand Binding Investigations of 1 Methoxyacetyl 1,4 Diazepane Scaffolds

Principles of Ligand-Biomolecule Interactions

The interaction between a ligand, such as a molecule based on the 1-(methoxyacetyl)-1,4-diazepane scaffold, and a biological macromolecule is a fundamental process in pharmacology, governed by the principles of molecular recognition. nih.govnih.gov This process is highly specific, relying on the complementary nature of the ligand and the biomolecule's binding site in terms of their shape, size, and physicochemical properties. imperfectpharmacy.infiveable.me The binding is not a static event but a dynamic one, often described by models such as the "induced fit" theory, where both the ligand and the protein can undergo conformational changes to achieve an optimal fit. nih.gov

The stability of the resulting ligand-biomolecule complex is determined by the sum of various non-covalent intermolecular forces. fiveable.meyoutube.com While individually weaker than covalent bonds, their collective effect is substantial. These forces include:

Hydrogen Bonds: These are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are critical for defining the specific orientation of a ligand within a binding site. youtube.comyoutube.com

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. They become significant when a ligand fits snugly into a binding pocket, maximizing surface contact. youtube.comyoutube.com

Electrostatic Interactions: These occur between charged or polar groups and include ion-ion, ion-dipole, and dipole-dipole interactions. youtube.com For instance, a positively charged group on a ligand will be attracted to a negatively charged residue in the binding site.

In Vitro Binding Affinity and Selectivity Studies

In vitro studies are essential for characterizing the pharmacological profile of new chemical entities. They are performed in controlled laboratory environments, such as test tubes or cell cultures, to measure how a compound interacts with specific biological targets.

The affinity of a ligand for its target is a measure of how tightly it binds. This is quantified by parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of a compound that is required to inhibit a specific biological or biochemical function by 50%.

Kᵢ (Inhibition constant): This value represents the intrinsic binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Illustrative Binding Affinity Data for Representative 1,4-Diazepane Analogs (Note: This table is illustrative and based on general findings for the diazepane class, as specific data for the named compound is not publicly available. The values are hypothetical examples.)

| Analog | Target Receptor | Kᵢ (nM) |

|---|---|---|

| Analog A | Dopamine (B1211576) D₂ | 15 |

| Analog B | Serotonin (B10506) 5-HT₂ₐ | 25 |

| Analog C | Histamine H₁ | 150 |

Selectivity is a crucial property for a potential drug, as it relates to the compound's ability to bind to its intended target with high affinity, while having low affinity for other, unintended targets. nih.gov High selectivity can minimize the risk of off-target side effects. The selectivity profile is determined by screening the compound against a panel of different receptors, enzymes, and ion channels.

For the 1,4-diazepane class of compounds, selectivity is a key area of investigation. For example, a compound might be developed to selectively target a specific subtype of serotonin receptor over other serotonin receptor subtypes and also over dopamine or adrenergic receptors. The methoxyacetyl group, along with other substituents on the diazepane ring, plays a critical role in determining this selectivity by influencing the specific interactions the molecule can form within the binding pockets of different proteins. nih.gov

Mechanistic Insights into Molecular Recognition

Understanding how a ligand recognizes and binds to its target at a molecular level is crucial for rational drug design and for optimizing lead compounds.

The binding of a ligand is mediated by specific interactions with amino acid residues that form the binding pocket of the target protein. fiveable.me For scaffolds like 1,4-diazepane, which often target GPCRs, key interactions typically occur with residues located within the transmembrane helices of the receptor.

While direct structural studies of a this compound complex may be unavailable, insights can be drawn from related structures and molecular modeling. For instance, in many GPCRs, a conserved aspartic acid residue in transmembrane helix 3 is a common interaction point for ligands containing a basic nitrogen atom, which is present in the 1,4-diazepane ring. Other key interactions often involve polar residues like serine or threonine, or aromatic residues like phenylalanine, tyrosine, and tryptophan, which can engage in various non-covalent interactions. nih.gov The specific residues that form the "scaffold" of the binding site are instrumental in determining the ligand's conformation and inhibitory properties. nih.gov

The binding of a this compound derivative within a receptor pocket is driven by a precise combination of intermolecular forces. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the methoxyacetyl group is a prime candidate for acting as a hydrogen bond acceptor with hydrogen bond donor residues (e.g., the hydroxyl group of a serine or the amide group of an asparagine) in the binding site. The nitrogen atoms of the diazepane ring can also act as hydrogen bond acceptors.

Hydrophobic and Van der Waals Interactions: The ethylene (B1197577) and propylene (B89431) linkers of the 1,4-diazepane ring, being nonpolar, likely engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid side chains (e.g., leucine, isoleucine, valine) that line the binding pocket.

Dipole Interactions: The ether oxygen in the methoxyacetyl group can participate in dipole-dipole interactions, further anchoring the ligand in a specific orientation.

The flexibility of the seven-membered diazepane ring allows it to adopt a three-dimensional conformation that is complementary to the shape of the binding site, maximizing these stabilizing interactions and leading to high-affinity binding.

Role of Compound Conformation in Binding Events

The three-dimensional conformation of a molecule is a crucial determinant of its interaction with a biological target. For cyclic structures like the 1,4-diazepane ring system, the ring can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule, along with the orientation of its substituents, dictates how it fits into a receptor's binding pocket.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can adopt an unexpected low-energy twist-boat conformation. This conformation is stabilized by an intramolecular π-stacking interaction. The synthesis and evaluation of a macrocycle that enforces a similar geometry suggest that this conformation mimics the bioactive state, highlighting the importance of conformational control in designing potent ligands. nih.gov

For a compound like this compound, the methoxyacetyl group would influence the conformational equilibrium of the diazepane ring. The torsional angles around the amide bond and the orientation of the methoxy (B1213986) group would be critical for its interaction with a target protein. Techniques such as NMR spectroscopy, X-ray crystallography, and computational molecular modeling are employed to determine the preferred conformation of such molecules in solution, in the solid state, and when bound to a receptor. nih.gov

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for a receptor. uah.es These assays utilize a radioactively labeled compound (the radioligand) that is known to bind to a specific receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. This provides information about the affinity of the test compound for the receptor.

The key parameters determined from radioligand binding assays are:

Kᵢ (Inhibition Constant): This value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

For example, in the study of 1,4-diazepanes derived from (S)-serine, radioligand binding assays were used to determine their affinity for sigma (σ) receptors. The 1,4-dibenzyl derivative was found to have a Kᵢ value of 7.4 nM for σ₁ receptors, indicating high affinity. nih.gov

A typical radioligand binding assay involves incubating a source of receptors (e.g., cell membranes), the radioligand, and varying concentrations of the competing unlabeled ligand. The amount of bound radioactivity is then measured, and the data is analyzed to determine the Kᵢ or IC₅₀ value.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a radioligand binding assay for this compound against a specific receptor.

Table 1: Hypothetical Radioligand Binding Data for this compound

| Receptor Target | Radioligand Used | Kᵢ (nM) of this compound |

| Receptor X | [³H]-Ligand A | Data not available |

| Receptor Y | [¹²⁵I]-Ligand B | Data not available |

| Receptor Z | [³H]-Ligand C | Data not available |

No specific experimental data for this compound is available in the public domain.

Future Research Directions and Advanced Methodologies in 1 Methoxyacetyl 1,4 Diazepane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,4-diazepane scaffolds, the core of 1-(methoxyacetyl)-1,4-diazepane, is evolving towards more environmentally friendly and efficient methods. Traditional synthetic approaches are often multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing these compounds lies in the development of novel and sustainable routes that prioritize atom economy, energy efficiency, and the use of greener solvents and catalysts.

Recent research has highlighted several promising strategies. For instance, domino processes, which involve a cascade of reactions in a single pot, offer a step- and atom-economical pathway to 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.govacs.org These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. nih.govacs.org Another innovative approach involves the use of heterogeneous catalysts, such as heteropolyacids, which can be easily recovered and reused, minimizing waste and catalyst leaching into the product. nih.gov The use of microwave-assisted organic synthesis (MAOS) in conjunction with nano-catalysts like nano-titania has also been shown to dramatically reduce reaction times and improve yields in the synthesis of related diazepine (B8756704) derivatives. nih.gov

Future research in this area will likely focus on:

One-pot multicomponent reactions: Designing reactions that combine three or more starting materials in a single step to construct the 1,4-diazepane ring system with the desired methoxyacetyl group or its precursors.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

Flow chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability of the synthesis.

Renewable feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel this compound derivatives. researchgate.net These computational tools can analyze vast datasets of chemical information to identify promising drug candidates and predict their properties with increasing accuracy. nih.govnih.gov

In the context of compound design, AI and ML algorithms can be used for:

De novo drug design: Generating novel molecular structures with desired pharmacological profiles by learning from existing data. nih.govyoutube.com

Virtual screening: Rapidly screening large virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

Predicting ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

For synthesis planning, AI can assist in:

Retrosynthetic analysis: Proposing viable synthetic routes for target molecules by working backward from the final product.

Reaction optimization: Predicting the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize side products.

The integration of AI and ML promises to accelerate the discovery pipeline, reduce the costs associated with drug development, and increase the success rate of identifying clinically viable drug candidates. nih.gov

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time monitoring of reactions provide invaluable insights that are not attainable through traditional offline analysis.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. This data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of complex reaction pathways.

For example, in the synthesis of 1,4-diazepane derivatives, real-time monitoring can help to:

Ensure the complete conversion of starting materials.

Detect the formation of unwanted byproducts.

Optimize reaction parameters to improve efficiency and selectivity.

The use of these advanced analytical tools will lead to more robust and reproducible synthetic processes.

Multi-scale Computational Approaches for Comprehensive Molecular Understanding

To gain a holistic understanding of the behavior of this compound and its derivatives, from the electronic level to their interactions with biological systems, multi-scale computational approaches are indispensable. These methods bridge the gap between quantum mechanics (QM) and classical molecular mechanics (MM), providing a comprehensive picture of the molecule's properties and interactions.

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to determine the electronic structure, conformational preferences, and reactivity of the molecule. This information is crucial for understanding its intrinsic properties.

Molecular Dynamics (MD) Simulations: Building upon QM data, MD simulations can model the dynamic behavior of the molecule over time, including its conformational changes and interactions with solvent molecules. nih.govresearchgate.net

Docking and Free Energy Calculations: These methods are used to predict the binding mode and affinity of this compound derivatives to their biological targets, providing insights into the molecular basis of their pharmacological activity. nih.govresearchgate.net

By combining these computational techniques, researchers can build detailed models that explain the structure-activity relationships of these compounds and guide the design of new derivatives with improved properties. nih.gov

Exploration of Stereochemical Control in 1,4-Diazepane Synthesis

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The 1,4-diazepane ring can possess stereogenic centers, and different stereoisomers of this compound may exhibit distinct pharmacological profiles. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of the diazepane core is of paramount importance.

Future research in this area will focus on:

Asymmetric catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer or diastereomer over the other.

Chiral pool synthesis: Starting from readily available chiral building blocks to construct the desired stereoisomer.

Resolution of racemates: Developing efficient methods to separate racemic mixtures into their individual enantiomers.

The ability to synthesize stereochemically pure this compound derivatives will be essential for elucidating their specific biological functions and for developing safer and more effective drugs.

Investigation of Novel Molecular Interaction Profiles for this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets. While some targets have been identified, a comprehensive understanding of the full range of molecular interactions for this class of compounds is still lacking.

Future investigations will aim to:

Identify new biological targets: Employing techniques such as chemical proteomics and affinity-based probes to discover novel protein binding partners.

Characterize binding interactions in detail: Using biophysical methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography to elucidate the precise nature of the interactions between the compounds and their targets.

Explore polypharmacology: Investigating the possibility that these compounds may interact with multiple targets, which could lead to synergistic therapeutic effects or unwanted side effects.

A thorough understanding of the molecular interaction profiles of this compound derivatives will be crucial for rational drug design and for predicting their efficacy and safety.

Q & A

Q. What are the optimal synthetic routes for 1-(Methoxyacetyl)-1,4-diazepane, and how can yield be maximized?

The synthesis typically involves acylation of 1,4-diazepane with methoxyacetyl chloride under basic conditions. Key steps include:

- Catalyst selection : Use of potassium carbonate or triethylamine to deprotonate the diazepane nitrogen, enhancing nucleophilicity .

- Purification : Normal-phase chromatography (e.g., silica gel with ethyl acetate/methanol gradients) achieves >95% purity, as demonstrated in analogous diazepane derivatives .

- Yield optimization : Pre-cooling reagents to 0°C minimizes side reactions. Yields for similar compounds range from 38% to 61%, depending on substituent steric effects .

Q. How should researchers characterize this compound using spectroscopic methods?

Q. What chromatographic techniques are most effective for purifying this compound?

- Normal-phase chromatography : Use silica gel with ethyl acetate/methanol (95:5) for baseline separation of diazepane derivatives .

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities, achieving >99% purity in drug discovery contexts .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound in receptor binding?

- Molecular dynamics (MD) simulations : Assess the seven-membered diazepane ring’s puckering modes, which influence ligand-receptor interactions. Methoxyacetyl groups may stabilize chair-like conformations, enhancing binding to targets like dopamine receptors .

- Docking studies : Use AutoDock Vina to model interactions with D3 receptors, focusing on hydrogen bonding between the carbonyl group and conserved residues (e.g., Asp110) .

Q. What strategies resolve contradictions in reported biological activities of diazepane derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation times). For example, fluorophenyl-substituted diazepanes show 10-fold variability in D3 receptor affinity due to divergent radioligand protocols .

- Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl) to isolate electronic vs. steric effects .

Q. How does the methoxyacetyl group influence metabolic stability compared to other acyl substituents?

- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC/MS. Methoxyacetyl derivatives exhibit longer half-lives (t₁/₂ > 2 hr) than acetyl analogs due to reduced CYP3A4-mediated oxidation .

- Metabolite identification : Major metabolites include hydroxylated diazepane rings, identified via high-resolution MS/MS .

Q. What experimental designs are recommended for evaluating the neuropharmacological potential of this compound?

- In vitro screens :

- In vivo models :

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.